molecular formula C8H11N B13942911 2-Phenyl-d5-ethylamine

2-Phenyl-d5-ethylamine

Cat. No.: B13942911
M. Wt: 126.21 g/mol
InChI Key: BHHGXPLMPWCGHP-RALIUCGRSA-N
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Description

2-Phenyl-d5-ethylamine is a deuterated analog of 2-phenylethylamine, where five hydrogen atoms are replaced by deuterium. This compound is a stable isotope-labeled compound, often used in various scientific research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-Phenyl-d5-ethylamine typically involves the reduction of deuterated benzyl cyanide with deuterium gas over a metal catalyst such as Raney nickel. This method ensures the incorporation of deuterium atoms into the final product. Another approach involves the reduction of β-nitrostyrene with lithium aluminum deuteride, which also results in the formation of the deuterated amine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of high-pressure reactors and continuous flow systems allows for efficient and scalable production. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-d5-ethylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a metal catalyst are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

2-Phenyl-d5-ethylamine is widely used in scientific research due to its stable isotope labeling. Some applications include:

    Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.

    Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems.

    Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of drugs.

    Industry: Applied in the development of new materials and chemical processes.

Mechanism of Action

2-Phenyl-d5-ethylamine exerts its effects by interacting with various molecular targets, including trace amine-associated receptors (TAAR1). It regulates monoamine neurotransmission by inhibiting vesicular monoamine transporter 2 (VMAT2) in monoamine neurons. This interaction leads to the modulation of neurotransmitter release and uptake, affecting various physiological processes.

Comparison with Similar Compounds

2-Phenyl-d5-ethylamine is compared with other similar compounds such as:

    2-Phenylethylamine: The non-deuterated analog, which has similar chemical properties but lacks the stable isotope labeling.

    Amphetamines: Structurally related compounds with stimulant effects on the central nervous system.

    Catecholamines: Endogenous compounds like dopamine and norepinephrine, which share the phenylethylamine backbone but have additional functional groups.

The uniqueness of this compound lies in its deuterium labeling, which provides distinct advantages in research applications, such as improved stability and traceability in complex systems.

Properties

Molecular Formula

C8H11N

Molecular Weight

126.21 g/mol

IUPAC Name

2-(2,3,4,5,6-pentadeuteriophenyl)ethanamine

InChI

InChI=1S/C8H11N/c9-7-6-8-4-2-1-3-5-8/h1-5H,6-7,9H2/i1D,2D,3D,4D,5D

InChI Key

BHHGXPLMPWCGHP-RALIUCGRSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])CCN)[2H])[2H]

Canonical SMILES

C1=CC=C(C=C1)CCN

Origin of Product

United States

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